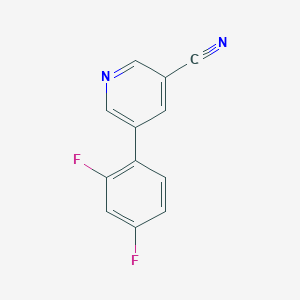
5-(2,4-Difluorophenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6F2N2. It is a derivative of nicotinonitrile, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring attached to the nicotinonitrile core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)nicotinonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or morpholine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Difluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2,4-Difluorophenyl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2,5-Difluorophenyl)nicotinonitrile
- 5-(3,4-Difluorophenyl)nicotinonitrile
- 5-(2,4-Dichlorophenyl)nicotinonitrile
Uniqueness
5-(2,4-Difluorophenyl)nicotinonitrile is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
1346691-68-6 |
|---|---|
Formule moléculaire |
C12H6F2N2 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
Clé InChI |
SRSFNXMJBZKGCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)
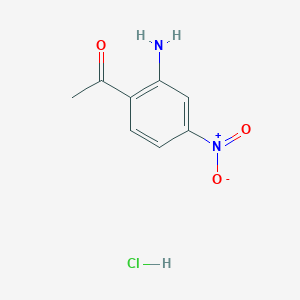
![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

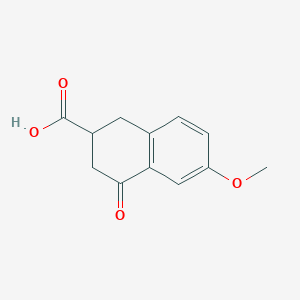
![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)

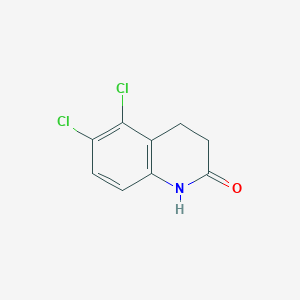
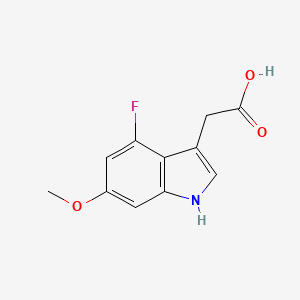
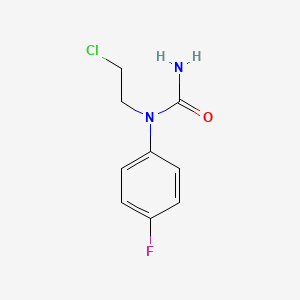

![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)
![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

